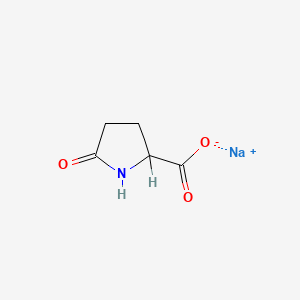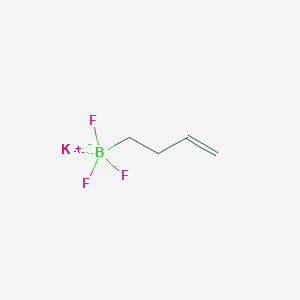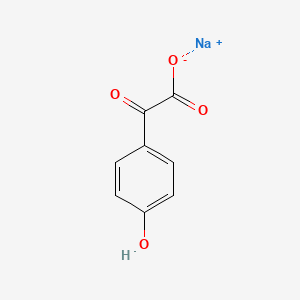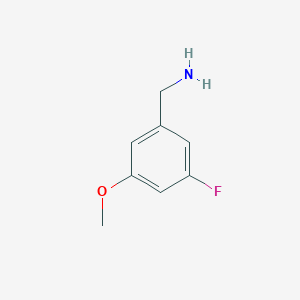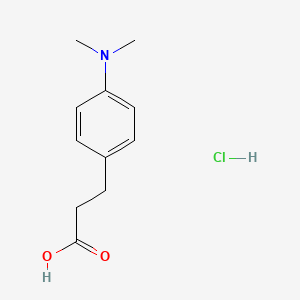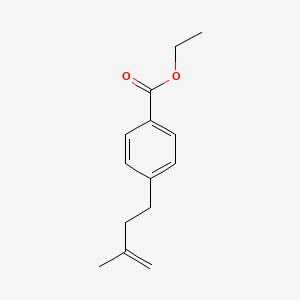
4-(4-羧乙氧基苯基)-2-甲基-1-丁烯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "4-(4-Carboethoxyphenyl)-2-methyl-1-butene" is a chemical entity that can be associated with various research studies focusing on the synthesis, molecular structure, and chemical reactions of organic compounds. Although the provided papers do not directly discuss this compound, they offer insights into related chemical structures and reactions that can be informative for a comprehensive analysis of similar compounds.
Synthesis Analysis
The synthesis of organic compounds with complex structures often involves multi-step reactions and the use of specific reagents and conditions. For instance, the synthesis of 4,8-bis[bis(diethylamino)methylene]-1,2,3,5,6,7-hexaselenacyclooctane was achieved by treating 1-chloro-2,2-bis(diethylamino)ethene with elemental selenium in refluxing benzene, yielding a 60% success rate . Similarly, the synthesis of 4-carbomethoxy-4-methyl-3-(trimethylsilyl)-2,5-cyclohexadien-1-one from benzaldehyde also resulted in a 60% overall yield . These examples demonstrate the complexity and variability in the synthesis of organic compounds, which would be relevant when considering the synthesis of "4-(4-Carboethoxyphenyl)-2-methyl-1-butene."
Molecular Structure Analysis
The determination of molecular structure is crucial for understanding the properties and reactivity of a compound. X-ray diffraction analysis is a common technique used for this purpose, as seen in the study of the structure of 3,3′-[(4-benzyloxyphenyl)methylene]bis-(4-hydroxy-2H-chromen-2-one) . Such structural analyses provide detailed information about the arrangement of atoms within a molecule, which is essential for predicting how "4-(4-Carboethoxyphenyl)-2-methyl-1-butene" might behave in various chemical contexts.
Chemical Reactions Analysis
The reactivity of a compound is influenced by its functional groups and molecular structure. The compound 4,8-bis[bis(diethylamino)methylene]-1,2,3,5,6,7-hexaselenacyclooctane, for example, reacts with various reagents such as MeI and elemental sulfur to yield different products . Understanding these reaction pathways is important for manipulating the structure and properties of "4-(4-Carboethoxyphenyl)-2-methyl-1-butene" for specific applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as solubility, thermal stability, and glass-transition temperature, are determined by its molecular structure. The poly(ether-amide)s synthesized from 1,4-(4-carboxy phenoxy)butane and ethereal diamines were characterized by their solubility, thermal properties, and glass-transition temperatures . These properties are significant for practical applications and can provide a basis for predicting the behavior of "4-(4-Carboethoxyphenyl)-2-methyl-1-butene" under different conditions.
科学研究应用
1. 甲醇反应中的催化应用
研究表明,对丁烯进行甲醇反应,特别是在高硅H-ZSM-5催化剂上,引起了显著的兴趣。例如,薛等人(2018年)的研究聚焦于甲醇和丁烯的共反应,揭示了烯烃甲基化裂解和丁烯二聚化裂解途径同时发生,其贡献根据甲醇/丁烯比例而变化。这项研究为了解涉及类似4-(4-羧乙氧基苯基)-2-甲基-1-丁烯等化合物的催化稳定性和焦炭物种的形成提供了见解 (Xue et al., 2018)。
2. 动力学建模和计算研究
Van Speybroeck等人(2011年)进行了有关沸石催化的甲基化反应的第一性原理动力学研究,包括乙烯、丙烯和丁烯通过甲醇的甲基化。这项研究对于理解涉及类似4-(4-羧乙氧基苯基)-2-甲基-1-丁烯的化合物的反应动力学至关重要,为在硅中模拟这些反应奠定了基础 (Van Speybroeck et al., 2011)。
3. 电化学合成应用
Bringmann和Dinjus(2001年)探索了从烯烃中合成羧酸的电化学合成,包括使用CO2作为C1合成子。这项研究对于理解涉及4-(4-羧乙氧基苯基)-2-甲基-1-丁烯等化合物的电化学反应具有相关性,突显了有机化学中创新合成途径的潜力 (Bringmann & Dinjus, 2001)。
安全和危害
This involves identifying any risks associated with handling or exposure to the compound. It includes information on toxicity, flammability, environmental impact, and safety precautions.
未来方向
This involves discussing potential areas of future research or applications of the compound. It could include potential uses in medicine, industry, or other fields.
属性
IUPAC Name |
ethyl 4-(3-methylbut-3-enyl)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O2/c1-4-16-14(15)13-9-7-12(8-10-13)6-5-11(2)3/h7-10H,2,4-6H2,1,3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJDYUKZSJVNUCI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)CCC(=C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70641161 |
Source


|
| Record name | Ethyl 4-(3-methylbut-3-en-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Carboethoxyphenyl)-2-methyl-1-butene | |
CAS RN |
731772-92-2 |
Source


|
| Record name | Ethyl 4-(3-methylbut-3-en-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

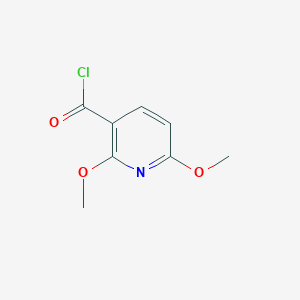
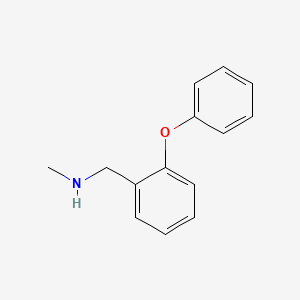
![1H-Pyrrolo[2,3-b]pyridine-4-carboxamide](/img/structure/B1323529.png)

![tert-butyl (1R,5S)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B1323542.png)
![(S)-Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one hydrochloride](/img/structure/B1323544.png)



